4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Suzuki-Miyaura Transmetalation Boronic Esters

This cyclic arylboronic ester features a 2-naphthyl group and a 4,4,6-trimethyl-1,3,2-dioxaborinane ring. Unlike pinacol-derived dioxaborolanes, the six-membered ring decreases boron electrophilicity, altering transmetalation kinetics in Suzuki-Miyaura cross-coupling. The steric 4,4,6-trimethyl substitution provides tunable reactivity for coupling with sterically hindered or electronically deactivated aryl partners. Demonstrated effectiveness in Ni-catalyzed C–O activation. Ideal for iterative cross-coupling strategies in naphthalene-based materials, organic electronics, and method development. Recommended for laboratories optimizing Ni-catalyzed Suzuki-Miyaura reactions.

Molecular Formula C16H19BO2
Molecular Weight 254.1 g/mol
CAS No. 1260068-92-5
Cat. No. B1405839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
CAS1260068-92-5
Molecular FormulaC16H19BO2
Molecular Weight254.1 g/mol
Structural Identifiers
SMILESB1(OC(CC(O1)(C)C)C)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3
InChIKeyPJXUYZILYFNDCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (CAS 1260068-92-5): Technical Specifications and Supplier Availability for Procurement


4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (CAS 1260068-92-5) is a cyclic arylboronic ester featuring a 2-naphthyl group and a 1,3,2-dioxaborinane ring derived from 2-methyl-2,4-pentanediol. The compound has a molecular formula of C₁₆H₁₉BO₂ and a molecular weight of 254.13 g/mol . As a member of the 1,3,2-dioxaborinane class, this boronic ester is employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. Commercially, it is available from multiple vendors at 95%+ purity, with recommended storage at 2–8°C under dry, sealed conditions .

Why Generic Substitution Fails for 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane: Ring Size and Steric Factors in Suzuki-Miyaura Transmetalation


Substituting a 1,3,2-dioxaborinane (six-membered ring) with a more common pinacol-derived 1,3,2-dioxaborolane (five-membered ring) is not a neutral choice in cross-coupling reactions. Systematic mechanistic investigations have established that the ring size of the boronic ester profoundly alters the thermodynamics and kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle [1]. Specifically, 1,3,2-dioxaborinanes exhibit decreased electrophilicity at the boron center relative to 1,3,2-dioxaborolanes and 1,3,2-dioxaborolanes derived from 1,2-diols, which directly influences the rate of arene transfer [2]. Furthermore, the steric encumbrance introduced by the 4,4,6-trimethyl substitution pattern on the dioxaborinane ring can modulate the barrier to Pd–O–B complex formation. These structural distinctions mean that generic substitution with alternative boronic esters can lead to unpredictable or suboptimal reaction outcomes, necessitating a compound-specific evaluation for procurement and method development.

Quantitative Differentiation of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane: Comparative Reactivity, Cost, and Application Data for Informed Procurement


Comparative Transmetalation Kinetics: 1,3,2-Dioxaborinanes vs. 1,3,2-Dioxaborolanes in Suzuki-Miyaura Coupling

Mechanistic studies on arylboronic esters reveal that the diol structure, specifically ring size, dramatically influences the rate-determining transmetalation step. Esters derived from 1,3-diols (1,3,2-dioxaborinanes) exhibit decreased electrophilicity compared to those derived from 1,2-diols (1,3,2-dioxaborolanes), making the formation of Pd–O–B linked complexes thermodynamically unfavorable [1]. Consequently, many 1,3,2-dioxaborinanes that do not readily form Pd–O–B complexes undergo transmetalation faster than those that do, due to hyperconjugative stabilization of the arene transfer transition state [1]. This can translate to more than a 20-fold difference in transmetalation rates compared to the parent arylboronic acid, a difference that is highly dependent on the specific diol structure [1].

Suzuki-Miyaura Transmetalation Boronic Esters

Enhanced Reactivity and Atom Economy of Aryl Neopentylglycolboronates vs. Pinacol Boronates in Ni-Catalyzed Cross-Coupling

In nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with C–O electrophiles (mesylates and sulfamates), a direct comparison was made between different arylboron nucleophiles. In the absence of water, aryl neopentylglycolboronates (which share the 1,3,2-dioxaborinane core with the target compound) were found to be more efficient, less expensive, and more atom-economic than the widely used aryl pinacolboronates [1]. This is a critical distinction for nickel-catalyzed systems, which are increasingly favored for their ability to activate abundant C–O electrophiles.

Nickel Catalysis Cross-Coupling Boronic Esters

Quantitative Cross-Coupling of Aryl C–O Electrophiles Using Aryl Neopentylglycolboronates with an Air-Stable Ni Precatalyst

An air-stable σ-Ni(II) precatalyst, Ni(II)Cl(1-naphthyl)(PCy₃)₂, was shown to facilitate the quantitative cross-coupling of all six classes of C–O electrophiles (mesylates, sulfamates, esters, carbonates, carbamates, methyl ethers) with aryl neopentylglycolboronates in reaction times of 0.5 to 24 hours at 23°C [1]. The use of an aryl neopentylglycolboronate was integral to achieving this high efficiency, demonstrating superior performance compared to previously reported precatalyst systems that often struggled with less reactive C–O electrophiles. This establishes a robust and high-yielding protocol where the 1,3,2-dioxaborinane reagent class is a key enabling component.

Nickel Catalysis Precatalyst C–O Activation

Synthetic Utility: Stereocontrolled Polyene Synthesis via 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

A closely related vinyl derivative of the target compound, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, was successfully employed as a genuine two-carbon vinyl-dianion building block in the stereocontrolled synthesis of 1,6-diphenyl-1,3,5-hexatrienes [1]. The synthesis proceeded from just two starting materials (iodobenzene and the vinyl dioxaborinane) via a sequence of Heck, Suzuki-Miyaura, and stereocontrolled iododeboronation reactions, demonstrating the unique ability of this dioxaborinane scaffold to enable precise stereochemical control in complex molecule construction. This highlights the broader utility of the 4,4,6-trimethyl-1,3,2-dioxaborinane framework beyond simple cross-coupling.

Stereoselective Synthesis Polyene Building Block

Recommended Application Scenarios for 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane Based on Quantitative Differentiation


Nickel-Catalyzed Cross-Coupling of Challenging C–O Electrophiles

As demonstrated by the quantitative cross-coupling of six C–O electrophile classes with aryl neopentylglycolboronates, this compound class is a preferred reagent for nickel-catalyzed Suzuki-Miyaura reactions, particularly in dry conditions where pinacol boronates are less effective. Procurement of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is recommended for laboratories establishing or optimizing Ni-catalyzed protocols for C–O activation [1].

Optimization of Palladium-Catalyzed Suzuki-Miyaura Couplings with Sterically Hindered Substrates

The unique electronic and steric properties of the 1,3,2-dioxaborinane ring, which lead to decreased electrophilicity and altered transmetalation kinetics compared to common 1,3,2-dioxaborolanes, make this compound a valuable candidate for reaction optimization. It is particularly suited for screening campaigns aimed at improving yields in Suzuki couplings involving sterically hindered or electronically deactivated aryl partners, where the kinetics of the transmetalation step can be rate-limiting [1].

Construction of Naphthalene-Containing π-Conjugated Materials

The 2-naphthyl group is a key structural motif in organic electronics, including OLEDs and organic semiconductors. The proven utility of the 4,4,6-trimethyl-1,3,2-dioxaborinane scaffold in stereocontrolled synthesis [2] suggests that this specific compound is a reliable and versatile building block for iterative cross-coupling strategies. It is an ideal procurement choice for researchers synthesizing novel naphthalene-based materials where precise control over molecular architecture and purity is paramount [1].

Technical Documentation Hub

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